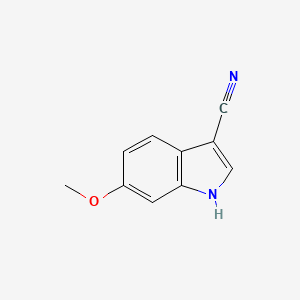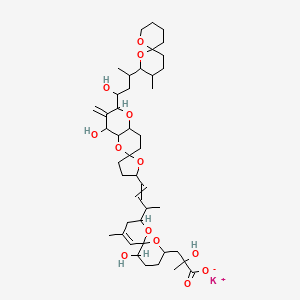
6-メトキシ-1H-インドール-3-カルボニトリル
概要
説明
6-Methoxy-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H8N2O. It belongs to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making derivatives like 6-Methoxy-1H-indole-3-carbonitrile of great interest to researchers.
科学的研究の応用
6-Methoxy-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of new pharmaceuticals and agrochemicals.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and viral infections.
準備方法
The synthesis of 6-Methoxy-1H-indole-3-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For 6-Methoxy-1H-indole-3-carbonitrile, the starting materials would include 6-methoxyphenylhydrazine and a suitable carbonyl compound. The reaction is usually carried out under reflux in methanol with methanesulfonic acid as a catalyst .
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
化学反応の分析
6-Methoxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used to introduce various substituents at different positions on the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield 5-bromo-6-methoxy-1H-indole-3-carbonitrile .
作用機序
The mechanism of action of 6-Methoxy-1H-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes. For instance, they can inhibit enzymes like glycogen synthase kinase 3β (GSK-3β) and inosine monophosphate dehydrogenase (IMPDH), which are involved in cell proliferation and metabolism . The exact mechanism depends on the specific biological context and the structure of the derivative.
類似化合物との比較
6-Methoxy-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
5-Methoxy-1H-indole-3-carbonitrile: Similar in structure but with the methoxy group at the 5-position instead of the 6-position.
4-Fluoro-1H-indole-3-carbonitrile: Contains a fluorine atom at the 4-position, which can significantly alter its chemical and biological properties.
5-Fluoro-1H-indole-3-carbonitrile: Another fluorinated derivative with different substitution patterns.
The uniqueness of 6-Methoxy-1H-indole-3-carbonitrile lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.
特性
IUPAC Name |
6-methoxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAJCUNVFURSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694848 | |
| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145692-57-5 | |
| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)
